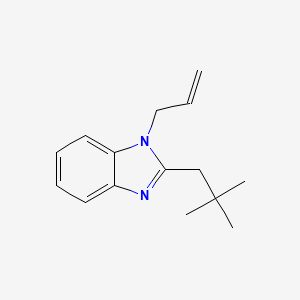
1-(1,3-benzodioxol-5-ylcarbonothioyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylcarbonothioyl)azepane, commonly known as BZA, is a chemical compound with potential applications in scientific research. It belongs to the class of azepane derivatives and is characterized by a thioester functional group attached to a benzodioxole ring system.
Wissenschaftliche Forschungsanwendungen
BZA has been investigated for its potential applications as a biological probe in scientific research. It has been shown to selectively inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes such as protein degradation and cell motility. HDAC6 inhibition has been implicated in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
BZA acts as a competitive inhibitor of HDAC6 by binding to the active site of the enzyme. This leads to an increase in the acetylation of cellular proteins, which can result in changes in cellular processes such as gene expression and protein degradation. The exact mechanism of action of BZA is still under investigation, but it is believed to involve the disruption of the interaction between HDAC6 and its substrates.
Biochemical and Physiological Effects
BZA has been shown to have various biochemical and physiological effects in cell culture and animal models. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. BZA has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BZA in lab experiments is its selectivity for HDAC6, which allows for the investigation of the specific role of this enzyme in cellular processes. However, one limitation of using BZA is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, BZA has not been extensively studied in human clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several potential future directions for research on BZA. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of BZA. Another area of interest is the investigation of the effects of BZA on other cellular processes beyond HDAC6 inhibition. Additionally, the safety and efficacy of BZA in human clinical trials should be further investigated to determine its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 1-(1,3-benzodioxol-5-ylcarbonothioyl)azepane is a chemical compound with potential applications in scientific research. Its selective inhibition of HDAC6 has been investigated for its potential therapeutic effects in various diseases. Further research is needed to fully understand the mechanism of action and potential applications of BZA.
Synthesemethoden
The synthesis of BZA involves a series of chemical reactions starting from commercially available starting materials. The first step is the condensation of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to give the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-aminocaproic acid in the presence of a base to yield the desired azepane derivative, BZA.
Eigenschaften
IUPAC Name |
azepan-1-yl(1,3-benzodioxol-5-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c18-14(15-7-3-1-2-4-8-15)11-5-6-12-13(9-11)17-10-16-12/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABLROLMJGOBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylcarbonothioyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)


![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)

![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
